Malabaricone C

Vue d'ensemble

Description

Le Malabaricone C est un composé diarylnonanoid naturel présent dans les arilles de fruits secs de Myristica fragrans (muscade) et Myristica malabarica. Il est connu pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, antioxydantes et antimicrobiennes .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le Malabaricone C peut être synthétisé par diverses méthodes chimiques. Une méthode efficace implique une stratégie de métathèse croisée. Cette méthode a été optimisée pour produire du this compound en quantités suffisantes pour des études pharmacologiques .

Méthodes de production industrielle

La production industrielle de this compound repose principalement sur l'extraction de sources naturelles, telles que les arilles de Myristica fragrans et Myristica malabarica. Le processus d'extraction implique une extraction par solvant suivie d'étapes de purification pour isoler le composé .

Analyse Des Réactions Chimiques

Types de réactions

Le Malabaricone C subit plusieurs types de réactions chimiques, notamment :

Oxydation : Il peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites.

Substitution : Il peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les nucléophiles, sont utilisés dans des conditions spécifiques.

Produits principaux

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie et la synthèse des diarylnonanoides.

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes moléculaires :

Anti-inflammatoire : Il inhibe l'activation du facteur nucléaire-kappa B (NF-κB) et des kinases de protéines activées par un mitogène (MAPKs), réduisant ainsi la production de cytokines pro-inflammatoires.

Antimicrobien : Il perturbe les membranes cellulaires microbiennes et inhibe la synthèse de biomolécules essentielles, conduisant à la mort des cellules microbiennes.

Applications De Recherche Scientifique

Anticancer Applications

Malabaricone C has been extensively studied for its potential as an anticancer agent. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.

- Mechanism of Action : this compound induces apoptosis in cancer cells through several mechanisms, including the activation of caspases and modulation of mitochondrial membrane potential. It has been shown to sensitize cancer cells to chemotherapeutic agents and radiation therapy .

- In Vitro Studies : In studies involving human breast cancer cell lines (MCF-7), this compound demonstrated enhanced cytotoxicity when combined with copper ions, leading to increased reactive oxygen species (ROS) production and subsequent cell death .

- In Vivo Efficacy : Animal models have confirmed the anticancer efficacy of this compound. In SCID mice with lung carcinoma (A549 cells) and C57BL/6 mice with melanoma (B16F10 cells), treatment with this compound significantly reduced tumor volume and weight, particularly when combined with N-acetylcysteine (NAC), a thiol antioxidant .

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory effects, making it a candidate for treating various inflammatory conditions.

- T-cell Modulation : Studies have shown that this compound inhibits mitogen-induced T-cell proliferation and cytokine secretion. It alters cellular redox states, effectively modulating T-cell responses both in vitro and in vivo .

- Skin Inflammation : In models of psoriasis-like skin lesions induced by imiquimod, topical application of this compound significantly ameliorated symptoms such as hyperplasia, indicating its potential for treating skin inflammatory disorders .

Metabolic Effects

Emerging research highlights the role of this compound in metabolic regulation, particularly concerning obesity and glucose metabolism.

- Sphingomyelin Synthase Inhibition : Identified as a natural inhibitor of sphingomyelin synthase, this compound reduces oleic acid uptake in vitro, which is crucial for preventing lipid accumulation. This property suggests its potential application in managing obesity .

- Effects on Lipid Metabolism : In animal studies, this compound improved glucose tolerance and reduced hepatic steatosis, presenting it as a promising candidate for metabolic disorder treatments .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

| Application | Mechanism of Action | Model Used | Outcome |

|---|---|---|---|

| Anticancer | Induces apoptosis via ROS and caspase activation | MCF-7 breast cancer cells | Increased cytotoxicity with copper ions |

| Sensitizes cells to chemotherapy | SCID mice (A549 cells) | Significant tumor reduction | |

| C57BL/6 mice (B16F10 cells) | Enhanced efficacy with NAC | ||

| Anti-inflammatory | Inhibits T-cell activation and cytokine secretion | In vitro lymphocyte cultures | Reduced T-cell proliferation |

| Modulates redox state | Psoriasis model | Ameliorated skin lesions | |

| Metabolic regulation | Inhibits sphingomyelin synthase | High-fat diet-induced obesity | Improved glucose tolerance |

| Reduces lipid accumulation | Animal models | Decreased hepatic steatosis |

Mécanisme D'action

Malabaricone C exerts its effects through several molecular mechanisms:

Anti-inflammatory: It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), reducing the production of pro-inflammatory cytokines.

Antioxidant: This compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.

Antimicrobial: It disrupts microbial cell membranes and inhibits the synthesis of essential biomolecules, leading to microbial cell death.

Comparaison Avec Des Composés Similaires

Ces composés partagent des structures chimiques similaires mais diffèrent par leurs activités biologiques et leur puissance . Le Malabaricone C est unique en raison de ses puissantes propriétés anti-inflammatoires et antioxydantes, ce qui en fait un composé précieux pour des applications thérapeutiques .

Liste de composés similaires

- Malabaricone A

- Malabaricone B

- Malabaricone D

Activité Biologique

Malabaricone C (Mal C), a compound derived from the fruit of Myristica malabarica, has garnered attention for its diverse biological activities. This compound is part of a class known as diarylnonanoids and is recognized for its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of this compound's biological activity.

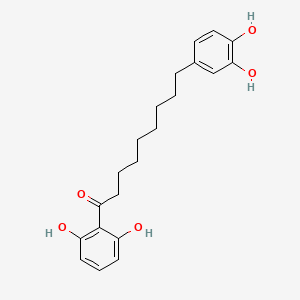

Chemical Structure

This compound is characterized by its unique chemical structure, which contributes to its biological properties. The compound's structure includes a B-ring catechol moiety, enhancing its redox activity and interaction with cellular components.

Anti-Inflammatory Properties

This compound exhibits significant anti-inflammatory effects. Research indicates that it inhibits T-cell proliferation and cytokine secretion, particularly interleukin-2 (IL-2) and interferon-gamma (IFN-γ), in response to mitogenic stimulation. This suppression is mediated through the modulation of redox states within T-cells, affecting signaling pathways such as NF-κB and MAPK.

Key Findings:

- Inhibition of T-cell Activation : Mal C significantly reduces the expression of activation markers CD69 and CD25 in lymphocytes activated by concanavalin A (Con A) .

- Redox Modulation : The compound alters cellular thiol levels, impacting the oxidative state and leading to decreased T-cell activation .

Anticancer Activity

The anticancer potential of this compound has been explored across various cancer cell lines. Studies demonstrate that Mal C induces cytotoxic effects, particularly in breast cancer (MCF-7) and lung carcinoma (A549) cells.

Case Studies:

- MCF-7 Breast Cancer Cells : Mal C exhibited cytotoxicity when combined with copper ions, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis .

- In Vivo Studies : In animal models, treatment with Mal C resulted in significant tumor growth inhibition when administered orally at doses of 50 or 100 mg/kg .

The mechanisms through which this compound exerts its biological effects include:

- Redox Imbalance Induction : By increasing ROS levels, Mal C disrupts cellular homeostasis, leading to apoptosis in cancer cells .

- Sphingomyelin Synthase Inhibition : Mal C has been identified as a natural inhibitor of sphingomyelin synthase, reducing lipid accumulation and improving metabolic parameters in obesity models .

Antimicrobial Activity

This compound also demonstrates antibacterial and antifungal properties. It has shown effectiveness against pathogens such as Staphylococcus aureus and Candida species, suggesting potential applications in treating infections .

Summary of Biological Activities

Propriétés

IUPAC Name |

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOZRFYGIFMIEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212721 | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

63335-25-1 | |

| Record name | Malabaricone C | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63335-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malabaricone C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063335251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malabaricone C | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malabaricone C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Malabaricone C | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9K53R3PRN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

119 - 121 °C | |

| Record name | Malabaricone C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0005798 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Malabaricone C acts as a natural inhibitor of sphingomyelin synthase (SMS), a membrane protein crucial for sphingolipid biosynthesis. [] By inhibiting SMS, this compound disrupts the production of sphingomyelin (SM) and diacylglycerol (DAG), key lipids involved in membrane fluidity, lipid metabolism, and signal transduction. [] This inhibition leads to reduced lipid droplet formation and improved glucose tolerance. []

A: this compound induces the expression of heme oxygenase-1 (HO-1) in a dose- and time-dependent manner in rat aortic smooth muscle cells (RASMCs). [] This induction is mediated through the activation of the PI3K/AKT pathway and subsequent nuclear translocation of Nrf2, a key regulator of HO-1 expression. []

A: Research suggests that this compound induces LMP in MCF-7 human breast cancer cells, leading to the release of cathepsin B and Bid cleavage. [] This event precedes mitochondrial damage and suggests that LMP might be an early trigger in the caspase-independent, but cathepsin B and t-Bid-dependent intrinsic mitochondrial apoptotic pathway. []

A: The molecular formula of this compound is C21H26O5 and its molecular weight is 358.43 g/mol. []

A: Structural elucidation of this compound has been achieved through extensive spectroscopic analyses, including NMR (1H and 13C) and mass spectrometry. [, ] Detailed spectral data can be found in various research publications. [, , ]

A: While specific studies on the material compatibility of this compound are limited, its incorporation into epoxy coatings for mild steel and aluminium-6061 alloy to provide anticorrosive and antimicrobial properties has been reported. [] This suggests potential compatibility with certain materials, but further research is needed to understand its broader material compatibility profile.

A: Methylation or reduction of this compound resulted in diminished antimicrobial activity, indicating the importance of the phenolic hydroxyl groups for its biological activity. []

A: this compound exhibited stronger anti-α-glucosidase activity compared to other isolated compounds from Myristica fragrans. [] This suggests a specific structural feature of this compound contributes to its inhibitory activity, but further SAR studies are needed to pinpoint the essential moieties.

A: this compound demonstrated efficacy in reducing blood pressure and attenuating cardiovascular remodeling in deoxycorticosterone acetate (DOCA)-salt hypertensive rats. [] It also exhibited significant anti-hypertensive effects by reducing oxidative stress and organ hypertrophy, while improving endothelial and vascular functions. []

A: this compound has been studied in various cell-based assays including: * Inhibition of violacein production in Chromobacterium violaceum CV026 [] * Inhibition of pyocyanin production and biofilm formation in Pseudomonas aeruginosa PAO1 [] * Cytotoxicity against human breast cancer MCF-7 cell line [] * Inhibition of proliferation and migration in rat aortic smooth muscle cells (RASMCs) [] * Cytotoxic activity against gastric cancer cells []

A: this compound has shown efficacy in the following animal models: * High-fat diet-induced obesity in mice [] * Deoxycorticosterone acetate (DOCA)-salt hypertensive rats [] * Indomethacin-induced gastric ulceration in mice [, , ] * Psoriasis-like skin inflammation in mice []

ANone: There is no mention of clinical trials conducted with this compound in the provided research abstracts.

ANone: Currently, there is no information available on resistance or cross-resistance mechanisms related to this compound in the provided research abstracts.

A: Acute toxicity studies in mice showed no signs of inflammation, necrosis, or hemorrhaging in liver and kidney tissues, suggesting this compound might be a suitable candidate for further development. []

A: Various analytical methods have been employed to characterize and quantify this compound: * High-performance liquid chromatography (HPLC) [] * Nuclear magnetic resonance (NMR) spectroscopy [] * Mass spectrometry (MS) [] * Desorption electrospray ionization mass spectrometry (DESI-MS) for tissue imaging []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.